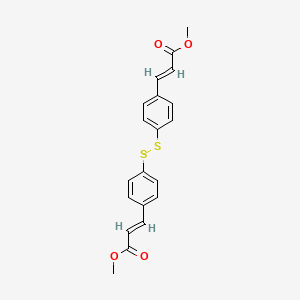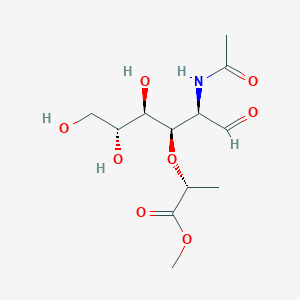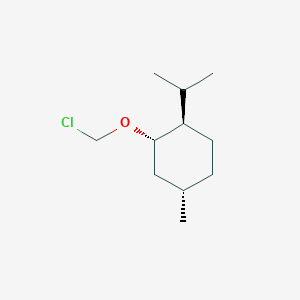
(+)-Chloromethylmenthylether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Chloromethylmenthylether is an organic compound that belongs to the class of ethers It is characterized by the presence of a chloromethyl group attached to a menthyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Chloromethylmenthylether typically involves the reaction of menthol with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Menthol+Chloromethyl Methyl Ether→this compound+Methanol
The reaction is usually conducted at a temperature range of 0-5°C to prevent side reactions and to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to improved efficiency and product purity. Additionally, the use of automated systems can minimize human error and enhance safety during the production process.
Análisis De Reacciones Químicas
Types of Reactions
(+)-Chloromethylmenthylether undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
Substitution Reactions: Formation of azides, nitriles, and thioethers.
Oxidation Reactions: Formation of menthyl aldehyde or menthyl carboxylic acid.
Reduction Reactions: Formation of menthyl alcohol.
Aplicaciones Científicas De Investigación
(+)-Chloromethylmenthylether has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Biological Studies: It serves as a probe in biochemical assays to study enzyme mechanisms and protein interactions.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of (+)-Chloromethylmenthylether involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group is highly reactive and can form covalent bonds with nucleophiles such as amino acids in proteins or nucleotides in DNA. This reactivity makes it a useful tool in studying biochemical pathways and enzyme functions. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound can inhibit enzyme activity by covalently modifying active site residues.
Protein Labeling: It is used to label proteins for structural and functional studies.
DNA Modification: The compound can modify DNA, leading to changes in gene expression and cellular functions.
Comparación Con Compuestos Similares
(+)-Chloromethylmenthylether can be compared with other similar compounds such as:
Chloromethyl Methyl Ether: Unlike this compound, this compound lacks the menthyl moiety and is more volatile and toxic.
Benzyl Chloride: This compound has a benzyl group instead of a menthyl group and is commonly used in organic synthesis.
Chloromethyl Ethyl Ether: Similar to this compound but with an ethyl group instead of a menthyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its menthyl moiety, which imparts specific stereochemistry and reactivity, making it valuable in asymmetric synthesis and chiral resolution processes.
Propiedades
Número CAS |
103128-76-3 |
|---|---|
Fórmula molecular |
C11H21ClO |
Peso molecular |
204.73 g/mol |
Nombre IUPAC |
(1S,2R,4S)-2-(chloromethoxy)-4-methyl-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C11H21ClO/c1-8(2)10-5-4-9(3)6-11(10)13-7-12/h8-11H,4-7H2,1-3H3/t9-,10-,11+/m0/s1 |
Clave InChI |
XOPLTFUYFXWFGB-GARJFASQSA-N |
SMILES |
CC1CCC(C(C1)OCCl)C(C)C |
SMILES isomérico |
C[C@H]1CC[C@H]([C@@H](C1)OCCl)C(C)C |
SMILES canónico |
CC1CCC(C(C1)OCCl)C(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B1139789.png)
![(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-hydroxy-5,5-diphenylpentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B1139791.png)
![[6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B1139794.png)
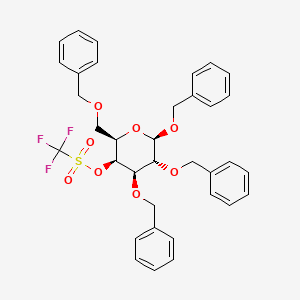
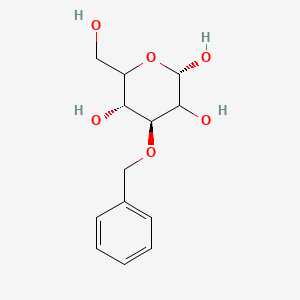
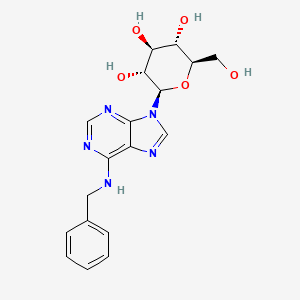
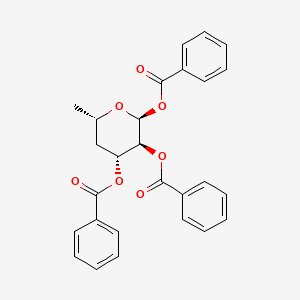
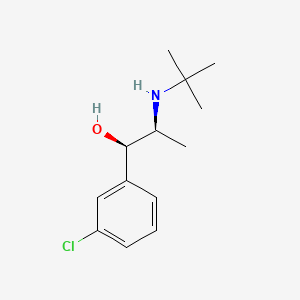
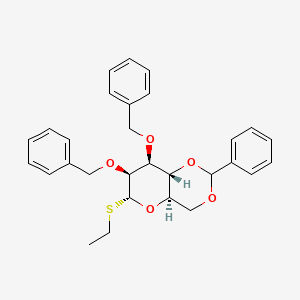


![N-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl)-5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1139810.png)
